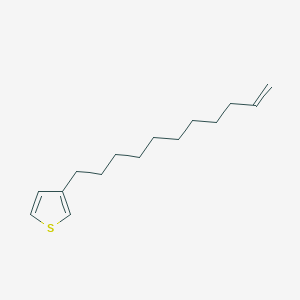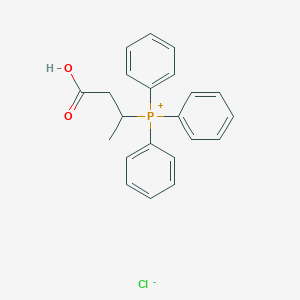
(1-Carboxypropan-2-yl)(triphenyl)phosphanium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-Carboxypropan-2-yl)(triphenyl)phosphanium chloride is a chemical compound with the molecular formula C22H22ClO2P. It is known for its unique structure, which includes a triphenylphosphonium group and a carboxypropan-2-yl moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-Carboxypropan-2-yl)(triphenyl)phosphanium chloride typically involves the reaction of triphenylphosphine with a suitable carboxylic acid derivative. One common method is the reaction of triphenylphosphine with 2-bromo-1-carboxypropane under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the product is purified by recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale .
化学反応の分析
Types of Reactions
(1-Carboxypropan-2-yl)(triphenyl)phosphanium chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The chloride ion can be substituted with other nucleophiles to form different phosphonium salts.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like sodium azide. Reaction conditions typically involve moderate temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from reactions involving this compound depend on the type of reaction. For example, oxidation reactions yield phosphine oxides, while substitution reactions can produce a variety of phosphonium salts with different anions .
科学的研究の応用
(1-Carboxypropan-2-yl)(triphenyl)phosphanium chloride has several scientific research applications, including:
Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, particularly in the formation of phosphonium salts and ylides.
Biological Studies: The compound is studied for its potential biological activity and its role in biochemical pathways.
Medicinal Chemistry: Researchers investigate its potential as a precursor for the development of new pharmaceuticals.
Industrial Applications: It is used in the production of specialty chemicals and as a catalyst in certain industrial processes.
作用機序
The mechanism of action of (1-Carboxypropan-2-yl)(triphenyl)phosphanium chloride involves its ability to act as a nucleophile or electrophile in chemical reactions. The triphenylphosphonium group can stabilize positive charges, making the compound a useful intermediate in various organic transformations. Additionally, the carboxypropan-2-yl moiety can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and selectivity in different reactions .
類似化合物との比較
Similar Compounds
Triphenylphosphine: A common reagent in organic synthesis, used in the formation of phosphonium salts and ylides.
(Carboxymethyl)triphenylphosphonium chloride: Similar in structure but with a carboxymethyl group instead of a carboxypropan-2-yl group.
(Hydroxymethyl)triphenylphosphonium chloride: Contains a hydroxymethyl group, offering different reactivity and applications.
Uniqueness
(1-Carboxypropan-2-yl)(triphenyl)phosphanium chloride is unique due to its specific combination of functional groups, which provides distinct reactivity and selectivity in chemical reactions. Its ability to participate in a wide range of transformations makes it a valuable reagent in both academic and industrial research .
特性
CAS番号 |
193897-12-0 |
|---|---|
分子式 |
C22H22ClO2P |
分子量 |
384.8 g/mol |
IUPAC名 |
1-carboxypropan-2-yl(triphenyl)phosphanium;chloride |
InChI |
InChI=1S/C22H21O2P.ClH/c1-18(17-22(23)24)25(19-11-5-2-6-12-19,20-13-7-3-8-14-20)21-15-9-4-10-16-21;/h2-16,18H,17H2,1H3;1H |
InChIキー |
KMJASMYHPBKGSR-UHFFFAOYSA-N |
正規SMILES |
CC(CC(=O)O)[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


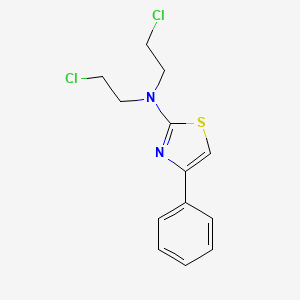
![2,2-Dihydroxy-N-[(hydroxymethyl)carbamoyl]acetamide](/img/structure/B12569370.png)
![2,6-bis[3-(3-ethenylphenyl)-1H-1,2,4-triazol-5-yl]pyridine](/img/structure/B12569378.png)
![1-Chloro-3-{[4-(3-iodopropyl)phenyl]sulfanyl}benzene](/img/structure/B12569380.png)
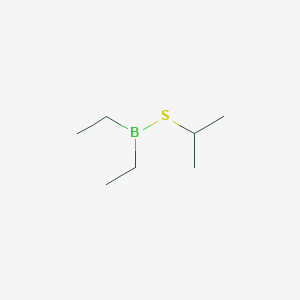
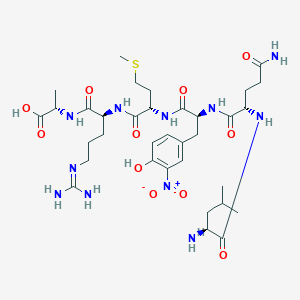

![3-Penten-2-one, 4-[(dimethyloctylsilyl)oxy]-](/img/structure/B12569403.png)
![Benzoic acid, 3,4-bis[(11-hydroxyundecyl)oxy]-](/img/structure/B12569404.png)

![N-[4-[4-(3-Methylphenyl)-2-(4-methylsulfonylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]phenylacetamide](/img/structure/B12569422.png)
![N,N-Dimethyl-2-[(2-methylprop-2-en-1-yl)oxy]ethan-1-amine](/img/structure/B12569427.png)
![N-[(Z)-(3,4-dimethoxyphenyl)methylideneamino]-2-nitroaniline](/img/structure/B12569430.png)
